molecular formula C10H17N3 B13599642 3-(1-ethyl-1H-imidazol-2-yl)piperidine

3-(1-ethyl-1H-imidazol-2-yl)piperidine

Katalognummer: B13599642
Molekulargewicht: 179.26 g/mol
InChI-Schlüssel: NVCUOTKAVBSDHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(1-ethyl-1H-imidazol-2-yl)piperidine is a chemical compound that features both an imidazole and a piperidine ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidine ring is a six-membered heterocyclic structure with one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-imidazol-2-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-ethyl-1H-imidazole with piperidine under suitable conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-ethyl-1H-imidazol-2-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole and piperidine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.

    Substitution: The compound can participate in substitution reactions where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce reduced imidazole or piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(1-ethyl-1H-imidazol-2-yl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its heterocyclic structure.

    Industry: It may be used in the production of materials with specific chemical properties.

Wirkmechanismus

The mechanism of action of 3-(1-ethyl-1H-imidazol-2-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-ethyl-1H-imidazole: A simpler compound with only the imidazole ring.

    Piperidine: A basic six-membered ring structure without the imidazole moiety.

    3-(1-methyl-1H-imidazol-2-yl)piperidine: Similar structure with a methyl group instead of an ethyl group on the imidazole ring.

Uniqueness

3-(1-ethyl-1H-imidazol-2-yl)piperidine is unique due to the presence of both the imidazole and piperidine rings, which confer distinct chemical and biological properties. The ethyl group on the imidazole ring can influence the compound’s reactivity and binding interactions, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C10H17N3

Molekulargewicht

179.26 g/mol

IUPAC-Name

3-(1-ethylimidazol-2-yl)piperidine

InChI

InChI=1S/C10H17N3/c1-2-13-7-6-12-10(13)9-4-3-5-11-8-9/h6-7,9,11H,2-5,8H2,1H3

InChI-Schlüssel

NVCUOTKAVBSDHA-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CN=C1C2CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.